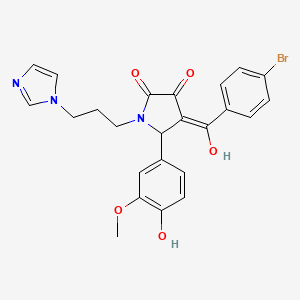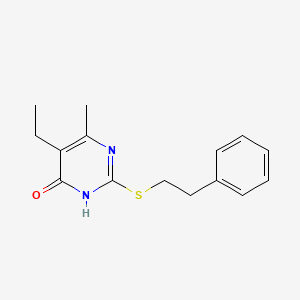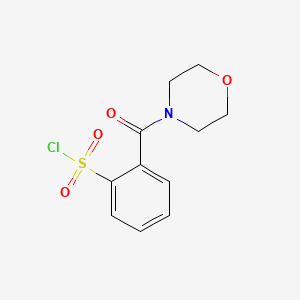
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone-1,3,4-oxadiazole derivatives involves a multi-step reaction process. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride in dichloromethane/triethylamine to yield 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide intermediates. These intermediates are then treated with 5-(4-chlorophenyl)1,3,4-oxadiazole-2-thiol in dry acetone and potassium carbonate to produce the final coupled derivatives. This synthesis pathway is significant due to the biological activities of the resulting compounds, particularly their cytotoxic effects against cancer cell lines such as MCF-7 and HeLa .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. The hybrid compound 3-(4-chlorophenyl)-2-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio]quinazolin-4(3H)-one, in particular, has been studied for its thione-thiol tautomeric equilibria. Computational methods, including DFT/B3LYP and HF, have been employed to determine the predominance of the thione form. The molecular structure and vibrational spectra of the stable tautomer have been predicted using the same computational level, with the 6-311++G(d,p) basis set providing the best agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of the quinazolinone derivatives is highlighted by their ability to undergo various reactions. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents leads to the formation of alkyl thio derivatives, pyrazoles, pyrazolones, and 1,3,4-oxadiazole-2-thione derivatives. These reactions are facilitated by the presence of methanol and KOH under heating conditions. The versatility in chemical reactions of these compounds opens up possibilities for creating a diverse range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the quinazolinone-1,3,4-oxadiazole derivatives are closely related to their molecular structure. The spectroscopic studies provide insights into the vibrational modes of the compounds, while the NBO analysis reveals intramolecular charge transfer interactions that contribute to the stabilization energy of the molecules. The electronic transitions, polarizability, and hyperpolarizability have been calculated, indicating that these compounds possess notable nonlinear optical (NLO) properties. Additionally, the molecular electrostatic potential (MEP) analysis identifies potential sites for electrophilic and nucleophilic attacks, which is crucial for understanding the reactivity of these molecules .
Scientific Research Applications
1. Potential for H1-Antihistaminic Activity
Research has highlighted the potential of certain quinazolin-4(3H)-one derivatives, closely related to the specified compound, in exhibiting H1-antihistaminic activity. For instance, Alagarsamy and Parthiban (2013) synthesized novel quinazolin-4(3H)-one derivatives and tested them for H1-antihistaminic activity in guinea pigs. They found that these compounds significantly protected against histamine-induced bronchospasm, with one compound (OT5) showing promising activity and low sedation compared to the reference standard chlorpheniramine maleate (Alagarsamy & Parthiban, 2013).
2. Anticancer Properties
The compound and its related derivatives have been explored for their anticancer properties. Hassanzadeh et al. (2019) developed quinazolinone-1,3,4-oxadiazole derivatives and assessed their cytotoxic effects against MCF-7 and HeLa cell lines. The study showed that specific derivatives exhibited remarkable cytotoxic activity, especially against the HeLa cell line (Hassanzadeh et al., 2019).
3. Antimicrobial Activity
Saleh et al. (2004) synthesized new 3H-quinazolin-4-one derivatives and screened them for antimicrobial activity. This study implies the potential use of such compounds, including the one , in antimicrobial applications (Saleh et al., 2004).
4. Nematocidal Activity
A study by Liu et al. (2022) investigated novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety for nematocidal activities. The results indicated good nematocidal activity against specific nematodes, suggesting the potential use of similar compounds in pest control (Liu et al., 2022).
5. Anti-Inflammatory Properties
Research by Kumar and Rajput (2009) involved the synthesis of newer quinazolin-4-one derivatives and their evaluation for anti-inflammatory activity. The compounds showed varying degrees of inhibition of edema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
6. Molecular Spectroscopy and Tautomerism Studies
Soliman et al. (2015) conducted experimental and theoretical spectroscopic studies on a hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Their research provided insights into the molecular structure and behavior of such compounds (Soliman et al., 2015).
7. Antibacterial Evaluation and Molecular Docking Studies
Desai et al. (2021) synthesized novel quinazolines bearing thiazole and 1,3,4-oxadiazole heterocycles and evaluated their antibacterial potential. This research suggests the utility of quinazolin-4(3H)-one derivatives in developing new antibacterial agents (Desai et al., 2021).
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDOGCNFHMQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)
![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)